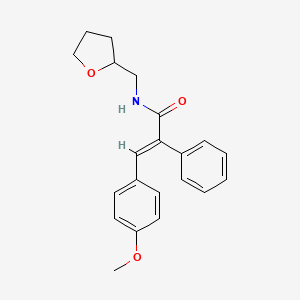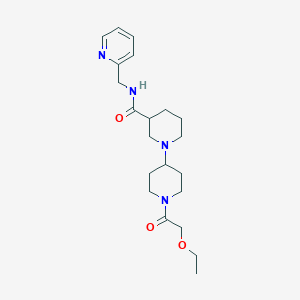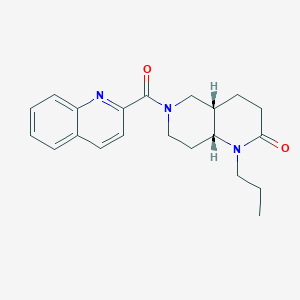
3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research. It is a member of the acrylamide family and has been used in various studies due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to bind to the androgen receptor, which plays a role in the development of prostate cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting COX-2 activity and to induce apoptosis in cancer cells. This compound has also been shown to inhibit the replication of the hepatitis C virus and to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique properties make it a valuable tool for drug development and organic synthesis. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide. One area of interest is the development of this compound-based drugs for the treatment of inflammation, cancer, and viral infections. Another potential direction is the use of this compound in metal-catalyzed reactions and organic synthesis. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide involves the reaction of 4-methoxybenzaldehyde and acetophenone with tetrahydrofuran and acryloyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
3-(4-methoxyphenyl)-2-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. This compound has also been used in the synthesis of various organic compounds and as a ligand in metal-catalyzed reactions.
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-24-18-11-9-16(10-12-18)14-20(17-6-3-2-4-7-17)21(23)22-15-19-8-5-13-25-19/h2-4,6-7,9-12,14,19H,5,8,13,15H2,1H3,(H,22,23)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUHAJHAXLJFDF-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[(4-{[(pyridin-4-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide](/img/structure/B5344429.png)
![(4aS*,8aR*)-6-[3-(2-furyl)propanoyl]-1-(3-methylbutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5344430.png)
![N-(5-methyl-2-pyridinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5344442.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methylpyrimidine-5-carboxamide](/img/structure/B5344448.png)
![1-{4-fluoro-2-[1-(2-methoxy-2-methylpropyl)-1H-imidazol-2-yl]phenyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5344458.png)
![3-benzyl-5-[2-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344460.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[3-(methylthio)propyl]acetamide](/img/structure/B5344463.png)

![N-(2,3-dimethylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344475.png)

![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344509.png)
![1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5344526.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-fluorophenyl)urea](/img/structure/B5344531.png)
![(2R*,3S*,6R*)-5-(cyclopropylcarbonyl)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5344534.png)